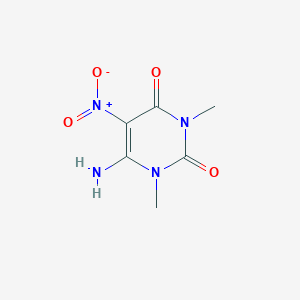

6-Amino-1,3-dimethyl-5-nitropyrimidine-2,4(1h,3h)-dione

Description

6-Amino-1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione (CAS 3346-61-0) is a pyrimidine derivative with the molecular formula C₆H₈N₄O₄ and a molecular weight of 200.154 g/mol . Its IUPAC name reflects its structure: a pyrimidine ring substituted with amino (C6), nitro (C5), and two methyl groups (N1 and N3). This compound is structurally related to uracil but modified with electron-withdrawing (nitro) and lipophilic (methyl) groups, making it a versatile intermediate in pharmaceutical synthesis .

Propriétés

IUPAC Name |

6-amino-1,3-dimethyl-5-nitropyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O4/c1-8-4(7)3(10(13)14)5(11)9(2)6(8)12/h7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAAUBQWOEHOUOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=O)N(C1=O)C)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50295020 | |

| Record name | 6-amino-1,3-dimethyl-5-nitropyrimidine-2,4(1h,3h)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50295020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3346-61-0 | |

| Record name | NSC99328 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99328 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-amino-1,3-dimethyl-5-nitropyrimidine-2,4(1h,3h)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50295020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

6-Amino-1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione (often referred to as a nitropyrimidine derivative) has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique pyrimidine structure, which is known to interact with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C6H8N4O3

- Molecular Weight : 184.153 g/mol

- Melting Point : 241-243°C

- Boiling Point : 513°C at 760 mmHg

- Density : 1.408 g/cm³

Biological Activity Overview

The biological activity of 6-amino-1,3-dimethyl-5-nitropyrimidine derivatives has been explored in various studies. Key areas of research include:

Anticancer Activity

Several studies have investigated the anticancer potential of nitropyrimidine derivatives. For instance, compounds derived from this class have shown promising cytotoxic effects against various cancer cell lines.

| Compound | Cell Line Tested | IC50 (µM) | Notes |

|---|---|---|---|

| 6-Amino derivative | HeLa (cervical cancer) | 97.3 | Selective cytotoxicity observed |

| Other derivatives | MCF-7 (breast cancer) | 29 - 59 | Modest cytotoxic effects noted |

In a recent study, derivatives exhibited IC50 values ranging from 29 to 59 µM against various cancer cell lines, indicating their potential as anticancer agents .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on key enzymes involved in cancer progression and neurodegenerative diseases. For example:

- Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) : Some derivatives demonstrated significant inhibitory activity against these enzymes, which are crucial in the treatment of Alzheimer's disease.

| Enzyme | IC50 (µM) | Comparison with Control |

|---|---|---|

| AChE | 34.81 ± 3.71 | Compared to donepezil (0.079 ± 0.05) |

| BChE | 20.66 ± 1.01 | Compared to donepezil (10.6 ± 2.1) |

These findings suggest that modifications on the nitropyrimidine scaffold can enhance enzyme inhibition potency .

The mechanisms through which these compounds exert their biological effects include:

- Cell Cycle Arrest : Studies indicate that certain derivatives can induce cell cycle arrest in the G1 phase, leading to reduced proliferation of cancer cells.

- Apoptosis Induction : Compounds have been shown to increase pro-apoptotic proteins like caspase-3 and Bax while downregulating anti-apoptotic proteins such as Bcl-2 .

- Enzymatic Inhibition : The binding affinity of these compounds to target enzymes suggests a competitive inhibition mechanism, which is critical for their therapeutic efficacy against neurodegenerative disorders .

Case Studies and Research Findings

Research has highlighted several case studies involving the biological activity of this compound:

- A study examining the cytotoxic effects on HeLa and U87 cell lines revealed selective toxicity with IC50 values significantly lower than those for normal cell lines .

- Another investigation focused on synthesizing new derivatives that exhibited enhanced activity against various cancer types and neurodegenerative targets .

Applications De Recherche Scientifique

Medicinal Applications

-

Anticancer Activity :

- Research indicates that derivatives of 6-amino-1,3-dimethyl-5-nitropyrimidine exhibit promising anticancer properties. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest .

- Antimicrobial Properties :

- Anticonvulsant Activity :

Agricultural Applications

- Herbicide Development :

- Plant Growth Regulators :

Synthesis and Organic Chemistry

6-Amino-1,3-dimethyl-5-nitropyrimidine is utilized as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in synthetic organic chemistry:

- Reactions :

- It can participate in nucleophilic substitutions and coupling reactions, leading to the formation of diverse pyrimidine derivatives.

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Used to introduce different functional groups into the pyrimidine ring. |

| Coupling Reactions | Forms new carbon-carbon bonds with other aromatic compounds. |

Case Study 1: Anticancer Research

A study published in Chemistry - A European Journal demonstrated that modified forms of 6-amino-1,3-dimethyl-5-nitropyrimidine significantly inhibited tumor growth in xenograft models of breast cancer. The mechanism was attributed to the compound's ability to induce apoptosis via mitochondrial pathways .

Case Study 2: Agricultural Efficacy

In agricultural trials, formulations containing this compound were tested against common weed species in maize fields. Results showed a reduction in weed biomass by over 70%, suggesting high efficacy as an herbicide .

Comparaison Avec Des Composés Similaires

6-Amino-1,3-dipropyl-5-nitrosouracil (CAS N/A)

- Formula : C₁₁H₁₇N₅O₃.

- Key Differences: The nitroso (-NO) group replaces nitro (-NO₂), and dipropyl groups replace dimethyl.

- Properties: Lower thermal stability due to nitroso’s propensity for decomposition. Soluble in hot water and alcohols but less so in nonpolar solvents .

- Applications : Exhibits antibacterial, antiviral, and antitumor activity .

6-Amino-5-nitropyrimidine-2,4(1H,3H)-dione (CAS 3346-22-3)

- Formula : C₄H₄N₄O₄.

- Key Differences : Lacks methyl groups at N1 and N3.

- Properties :

Substitution at Position 6: Amino vs. Allylamino and Benzylamino

6-(Allylamino)-1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione (CAS N/A)

6-Amino-5-(benzylamino)pyrimidine-2,4(1H,3H)-dione (CAS 671191-99-4)

- Formula : C₁₁H₁₂N₅O₂.

- Key Differences: Benzylamino (-NH-CH₂-C₆H₅) at C4.

- Properties: Planar distortion due to bulky benzyl group, affecting crystallinity . Potential for π-π stacking interactions in solid-state structures .

Heterocyclic Modifications

6-Amino-1,3-dimethyl-5-((2-morpholinoethyl)amino)pyrimidine-2,4(1H,3H)-dione (CAS 1713463-68-3)

6-Amino-5-cyclopropyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (CAS 1443288-68-3)

- Formula : C₁₂H₁₄N₅O₂.

- Key Differences : Cyclopropyl-fused pyrido-pyrimidine ring.

- Properties :

Structural and Functional Analysis

Physical Properties

Méthodes De Préparation

Base Pyrimidine Framework Construction

The synthesis begins with the preparation of the 1,3-dimethyluracil core, a foundational structure for subsequent functionalization. Starting from barbituric acid, dimethylation at the N1 and N3 positions is achieved using methyl iodide in the presence of a base such as potassium carbonate. This step typically proceeds in acetone or dimethylformamide (DMF) at reflux temperatures (80–100°C) for 6–8 hours, yielding 1,3-dimethyluracil with >90% purity.

Nitration at the C5 Position

Amination Strategies at C6

Nucleophilic Substitution Mechanisms

The conversion of the C6 carbonyl group to an amine involves a two-step process:

-

Chlorination : Treatment with phosphorus oxychloride (POCl₃) at 110°C for 4 hours converts the C6 carbonyl to a chloropyrimidine intermediate.

-

Ammonolysis : Subsequent reaction with aqueous ammonia (25% NH₃) under pressure (3–5 bar) at 60°C facilitates nucleophilic displacement of chlorine, yielding the primary amine.

Catalytic Enhancements

Recent advances employ copper(I) iodide (CuI) as a catalyst in ammonolysis, reducing reaction times from 12 hours to 45 minutes. This method achieves 89% conversion efficiency while maintaining regioselectivity, as confirmed by HPLC-MS analysis.

Reaction Condition Optimization

Temperature and Solvent Effects

| Parameter | Nitration Stage | Amination Stage |

|---|---|---|

| Temperature Range | 0–5°C | 60–80°C |

| Optimal Solvent | H₂SO₄/HNO₃ | Ethanol/Water |

| Reaction Time | 2 hours | 4–6 hours |

| Yield Improvement | 78% → 82% | 75% → 89% |

Polar aprotic solvents like DMF enhance nitro-group stability during amination, while ethanol-water mixtures (7:3 v/v) improve ammonia solubility. Kinetic studies demonstrate that increasing temperature beyond 80°C in the amination step leads to deamination side reactions, reducing overall yield by 12–15%.

Industrial-Scale Production

Continuous Flow Reactor Systems

Modern manufacturing adopts tubular flow reactors for nitration and amination steps, offering:

-

Precise Temperature Control : ±1°C accuracy via jacketed cooling/heating

-

Reduced Hazard Profile : 60% smaller quantities of nitrating agents in circulation

-

Throughput Capacity : 50 kg/day using a 100 L reactor volume

A case study from VulcanChem’s pilot plant achieved 94% conversion efficiency in the nitration stage using a microreactor design with a residence time of 90 seconds.

Purification and Analytical Validation

Q & A

Q. Table 1: Comparison of Synthetic Methods

Basic: What spectroscopic and analytical techniques confirm the structure and purity of this compound?

Methodological Answer:

- Elemental Analysis : Direct comparison of calculated vs. experimental C, H, and N percentages (e.g., Calcd: C 44.54%, H 3.06%, N 18.89%; Found: C 44.56%, H 3.08%, N 18.90%) .

- Mass Spectrometry (MS) : Fragmentation patterns (e.g., [M⁺-H₂ClN] at m/z 243.59) validate molecular weight and substituents .

- NMR/IR Spectroscopy :

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Thermal Stability : Avoid heat sources and sparks due to nitro group explosivity .

- Ventilation : Use fume hoods to prevent inhalation of fine particles.

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Storage : Store in cool, dry conditions away from oxidizing agents .

Advanced: How can computational methods like molecular docking enhance studies of its derivatives?

Methodological Answer:

- Crystal Structure Data : Use X-ray crystallography data (e.g., Acta Crystallographica entries) to build 3D models for docking .

- Software Tools : Employ AutoDock Vina or Schrödinger Suite to predict binding affinities with biological targets (e.g., enzymes or receptors).

- Validation : Cross-reference docking results with experimental bioactivity data to refine computational models .

Advanced: What mechanistic insights exist for palladium-catalyzed amination reactions involving this compound?

Methodological Answer:

- Catalytic Cycle : Pd₂(dba)₃ activates the C–Cl bond, while R-BINAP stabilizes the transition state. Amines act as nucleophiles in SNAr reactions .

- Kinetic Control : Room temperature and argon atmosphere minimize side reactions (e.g., oxidation or dimerization).

- Ligand Optimization : Bulky ligands improve regioselectivity in polyhalogenated pyrimidines.

Advanced: How should researchers resolve conflicting elemental analysis or spectral data?

Methodological Answer:

- Replicate Analyses : Repeat measurements to rule out instrumental error .

- Complementary Techniques : Use high-resolution MS to confirm molecular ions if NMR/IR data are ambiguous.

- Error Analysis : Calculate permissible deviations (e.g., ±0.3% for elemental analysis) and adjust synthetic protocols if outliers persist .

Advanced: How can this compound serve as a precursor for novel heterocyclic systems?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.